molecular formula C16H38Cl2N6 B13803174 N,N'''-1,14-Tetradecanediylbisguanidine dihydrochloride CAS No. 63885-29-0

N,N'''-1,14-Tetradecanediylbisguanidine dihydrochloride

Cat. No.: B13803174
CAS No.: 63885-29-0
M. Wt: 385.4 g/mol
InChI Key: VWEKBXLYTVHLHQ-UHFFFAOYSA-N
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Description

N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride is a chemical compound with the molecular formula C16H38Cl2N6. It is known for its unique structure, which includes a long aliphatic chain with guanidine groups at both ends. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride typically involves the reaction of 1,14-tetradecanediamine with cyanamide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to form the dihydrochloride salt. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidine derivatives .

Scientific Research Applications

N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting their properties and functions .

Comparison with Similar Compounds

Similar Compounds

  • N,N’‘’-1,12-Dodecanediylbisguanidine dihydrochloride
  • N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride
  • N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride

Uniqueness

N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance allows it to interact effectively with both aqueous and lipid environments, making it versatile for various applications .

Properties

CAS No.

63885-29-0

Molecular Formula

C16H38Cl2N6

Molecular Weight

385.4 g/mol

IUPAC Name

2-[14-(diaminomethylideneamino)tetradecyl]guanidine;dihydrochloride

InChI

InChI=1S/C16H36N6.2ClH/c17-15(18)21-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22-16(19)20;;/h1-14H2,(H4,17,18,21)(H4,19,20,22);2*1H

InChI Key

VWEKBXLYTVHLHQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCN=C(N)N)CCCCCCN=C(N)N.Cl.Cl

Origin of Product

United States

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